1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(20-13-5-1-2-6-13)21-14-9-19-22(10-14)11-15-12-24-16-7-3-4-8-17(16)25-15/h3-4,7-10,13,15H,1-2,5-6,11-12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNPYAGGDOIQRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the current understanding of its biological activity, including cytotoxicity, antiparasitic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- A cyclopentyl group
- A pyrazole ring
- A benzo[d][1,4]dioxin moiety
This combination is believed to contribute to its diverse biological activities.
Cytotoxicity
Recent studies have indicated that derivatives of pyrazole compounds exhibit varying degrees of cytotoxicity against cancer cell lines. A notable study highlighted that modifications to the 1,3-diarylpyrazole core can significantly influence cytotoxic properties. Some derivatives showed low micromolar potencies against various cancer types while maintaining low toxicity towards normal human cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Cyclopentyl-3-(1H-pyrazol-4-yl)urea | <10 | MCF-7 (breast cancer) |
| 1-Cyclopentyl-3-(1H-pyrazol-4-yl)urea | <5 | A549 (lung cancer) |
Antiparasitic Activity
The compound has shown promising antiparasitic activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum. In vitro studies demonstrated that certain derivatives exhibited significant potency against these pathogens without exhibiting cytotoxic effects on human cells .
| Parasite | IC50 (µM) | Activity |
|---|---|---|
| Trypanosoma cruzi | 0.5 | Effective |
| Leishmania infantum | 0.8 | Effective |
The exact mechanism of action for 1-cyclopentyl-3-(1H-pyrazol-4-yl)urea is still under investigation. However, it is hypothesized that the compound may induce apoptosis in cancer cells through the activation of autophagy pathways or inhibition of specific kinases involved in cell proliferation . Additionally, its structural similarity to known anti-inflammatory agents suggests potential pathways for further exploration.
Case Studies
A recent case study involving a series of pyrazole derivatives demonstrated their efficacy as potential therapeutic agents. The study focused on the synthesis and biological evaluation of these compounds, revealing that modifications at specific positions on the pyrazole ring could enhance both cytotoxic and antiparasitic activities .
Study Findings
- Synthesis : Various synthetic routes were employed to modify the core structure.
- Biological Evaluation : Compounds were screened for cytotoxicity and antiparasitic activity.
Comparison with Similar Compounds
Key Observations :
- Benzodioxin Motif : The dihydrobenzo[1,4]dioxin group, present in the target compound and derivatives, is associated with improved solubility and π-π stacking interactions due to its oxygen-rich aromatic system .
- Urea vs.
- Pyrazole vs. Benzodiazepin : The pyrazole core (target and ) offers rigidity and metabolic stability compared to the benzodiazepin system in , which may confer CNS activity but lower selectivity .
Q & A
Q. What are the recommended synthetic routes for 1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step reactions, often starting with the preparation of pyrazole intermediates. For example:
- Step 1: Synthesize the pyrazole core via cyclocondensation of hydrazines with diketones or via nucleophilic substitution reactions (e.g., using K₂CO₃ as a base catalyst) .
- Step 2: Functionalize the pyrazole at the 4-position using alkylation or coupling reactions. The benzodioxin-methyl group can be introduced via nucleophilic substitution or Mitsunobu reactions .
- Step 3: Urea formation via reaction of an isocyanate with a cyclopentylamine derivative or via carbodiimide-mediated coupling.
Optimization Tips: - Use column chromatography (ethyl acetate/hexane gradients) for purification .
- Monitor reaction progress with TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane for low-temperature reactions) .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and benzodioxin methylene groups (δ ~4.0–4.5 ppm). Compare with literature data for analogous pyrazole-urea derivatives .
- IR Spectroscopy: Identify urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole C=N stretches (~1500–1550 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error. Use ESI+ mode for urea-containing compounds .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., urea NH interactions) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in antimicrobial or anti-inflammatory contexts?
Methodological Answer:
Q. How can environmental fate studies be structured to assess the ecological impact of this compound?
Methodological Answer:
- Degradation Studies:
- Bioaccumulation:
- Ecotoxicity:
Q. How should researchers resolve contradictions in reported biological activity data for urea-pyrazole derivatives?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines, bacterial strains, and compound concentrations across studies.
- Solvent Controls: Verify that DMSO/ethanol carriers do not interfere (e.g., use ≤0.1% v/v) .
- SAR Analysis: Compare structural analogs (e.g., substituents on the benzodioxin or pyrazole) to isolate activity trends .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate bioactivity with binding affinity to targets like COX-2 or bacterial efflux pumps .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Optimization: Introduce polar groups (e.g., hydroxyls) to reduce logP. Measure partition coefficients (logD₇.₄) via shake-flask methods .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Modify vulnerable sites (e.g., replace labile methyl groups) .
- Permeability: Use Caco-2 cell monolayers to assess intestinal absorption. Improve bioavailability via prodrug strategies (e.g., esterification) .
Q. What experimental approaches are used to study the compound’s stability under physiological and storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products with LC-MS .
- Long-Term Stability: Store at –20°C, 4°C, and 25°C for 6–12 months. Monitor purity with HPLC .
- Solution Stability: Test in buffers (pH 1.2–7.4) and serum. Use stabilizers (e.g., BSA) if aggregation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
